3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound 3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide features an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at the 3-position and a thiophene-linked carboxamide group at the 8-position. This scaffold is structurally analogous to several pharmacologically active compounds targeting chemokine receptors (e.g., CCR5) or opioid receptors, as seen in clinical candidates like maraviroc and PF-232798 . The pyrazole and thiophene moieties may enhance binding specificity and metabolic stability compared to simpler aryl substituents, though systematic comparisons with related derivatives are critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
3-pyrazol-1-yl-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(17-14-3-1-8-21-14)19-11-4-5-12(19)10-13(9-11)18-7-2-6-16-18/h1-3,6-8,11-13H,4-5,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCDPKHYFREFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly 11β-HSD1.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders such as type 2 diabetes and obesity.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves the inhibition of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, the compound reduces the levels of active cortisol, thereby exerting its therapeutic effects. This mechanism is particularly relevant in the context of metabolic disorders, where excessive cortisol levels can contribute to insulin resistance and obesity .
Comparison with Similar Compounds
Core Modifications and Heterocyclic Attachments
- PF-232798: This second-generation CCR5 antagonist replaces the pyrazole with a 5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl group and incorporates a fluorophenylpropyl chain.
- Maraviroc: A clinically approved CCR5 antagonist, maraviroc features a 3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl group on the azabicyclo core.
Carboxamide vs. Sulfonamide Linkages
- 3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide () utilizes a sulfonyl group, which may enhance hydrogen bonding with basic residues in target receptors.
- N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide () employs a naphthalene-methyl group, increasing aromatic stacking interactions but possibly reducing metabolic stability compared to the thiophene in the target compound .
Pharmacological and Physicochemical Properties
- Binding Affinity : Pyrazole derivatives (e.g., target compound) may exhibit moderate CCR5 antagonism compared to triazole-based maraviroc, as triazoles form stronger polar interactions .
- Toxicity : RTI-336’s isoxazole and chlorophenyl groups correlate with high toxicity (Schedule 9), whereas thiophene and pyrazole are generally better tolerated .
Selectivity and Off-Target Effects
- The thiophene-carboxamide group in the target compound may reduce off-target binding to opioid receptors compared to analogues like tert-butyl (3-((1S)-1-(benzyl((R)-1-phenylethyl)amino)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)phenylcarbamate (), which incorporates a bulkier triazole and benzyl-phenethyl chain linked to opioid receptor activity .
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : 8-Azabicyclo[3.2.1]octane
- Functional Groups : Pyrazole and thiophene moieties attached to the bicyclic core, with a carboxamide group.
This unique combination of structural features is believed to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver) and A549 (lung) cells .
Table 1: Cytotoxic Effects of Related Pyrazole Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)carboxamide | HepG2 | TBD |
| 2-amino-3-cyano derivatives | A549 | TBD |
| α-cyano indolylchalcones | HCT116 | 6.76 |
Anti-inflammatory Activity
The compound's potential as an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor has been investigated, which may enhance its anti-inflammatory effects by preserving palmitoylethanolamide (PEA) levels in inflamed tissues. This mechanism is crucial for managing inflammatory responses effectively .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole and thiophene rings significantly influence biological activity. For example, substituents at specific positions on the pyrazole ring have been shown to enhance inhibitory potency against NAAA, with some derivatives exhibiting low nanomolar IC50 values .
Table 2: SAR Insights for Pyrazole Derivatives
| Substituent Position | Activity Level | Notes |
|---|---|---|
| 3-position | High | Strong NAAA inhibition |
| 4-position | Moderate | Reduced binding affinity |
| Thiophene attachment | Enhances potency | Synergistic effects observed |
Case Study 1: Antitumor Activity
In a study evaluating the anticancer activity of various pyrazole derivatives, one compound demonstrated significant apoptotic effects in cancer cells through caspase activation pathways. The results indicated a correlation between structural modifications and enhanced cytotoxicity, underscoring the importance of specific functional groups in therapeutic efficacy .
Case Study 2: NAAA Inhibition
A series of compounds structurally related to the target compound were screened for their NAAA inhibitory activity. The lead compound exhibited an IC50 value of 0.042 μM, highlighting its potential as a therapeutic agent for inflammatory conditions. This study emphasizes the relevance of the azabicyclo structure in developing potent NAAA inhibitors .
Q & A
What are the standard synthetic routes for preparing 3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how are yields optimized?
Basic:
The compound is synthesized via multi-step reactions, typically starting with the formation of the bicyclic 8-azabicyclo[3.2.1]octane scaffold. Key steps include amide bond formation between the bicyclic amine and thiophen-2-yl carboxamide, followed by pyrazole substitution at the 3-position. Optimization involves adjusting reaction solvents (e.g., dichloromethane or DMF), catalysts (e.g., carbodiimides for amide coupling), and temperature control to improve purity and yield .
Advanced:
Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the bicyclic core. Continuous flow reactors may enhance scalability and reduce side-product formation. Post-synthetic purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .
How is the stereochemistry of the bicyclo[3.2.1]octane core resolved, and what analytical methods validate structural integrity?
Basic:
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm connectivity and molecular weight. X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the bicyclic system’s endo/exo configurations .
Advanced:
For ambiguous cases, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) can determine absolute configuration. SHELXL (v.2015+) is recommended for refining crystallographic data, especially for handling twinned crystals or high-resolution datasets .
What biological targets are associated with this compound, and how are primary screening assays designed?
Basic:
The compound’s pyrazole and thiophene moieties suggest activity against enzymes like N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) or GPCRs. Initial screens use enzyme inhibition assays (e.g., fluorogenic substrates for NAAA) or receptor binding studies (e.g., competitive displacement with radiolabeled ligands) .
Advanced:
Conflicting data between in vitro potency and in vivo efficacy may arise from off-target effects or pharmacokinetic limitations. To resolve this, researchers employ CRISPR-edited cell lines to validate target specificity or use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens .
How are structure-activity relationships (SAR) explored to enhance selectivity for therapeutic targets?
Basic:
Core modifications include substituting the pyrazole with other heterocycles (e.g., triazoles) or altering the thiophen-2-yl group to phenyl/fluorophenyl variants. IC₅₀ values from dose-response curves quantify potency changes .
Advanced:
Computational docking (e.g., AutoDock Vina) identifies key binding pocket interactions. For example, replacing the thiophene with a trifluoromethylphenyl group improves hydrophobic interactions with NAAA’s catalytic site. Free-energy perturbation (FEP) calculations predict binding affinity changes for novel analogs .
How can researchers address contradictions in reported biological activity across studies?
Methodological Approach:
- Assay Validation: Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays).
- Orthogonal Assays: Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorogenic assays show variability.
- Meta-Analysis: Use tools like ChemBL to compare activity cliffs and identify outliers due to structural analogs .
What strategies optimize the compound’s metabolic stability for in vivo studies?
Basic:
Microsomal stability assays (e.g., liver microsomes from multiple species) identify metabolic hotspots. Deuteration at labile positions (e.g., α-carbons) can reduce CYP450-mediated degradation .
Advanced:
Pro-drug approaches, such as masking the carboxamide as an ester, improve bioavailability. PET radiolabeling (e.g., with ¹¹C or ¹⁸F) tracks biodistribution and clearance in real time .
How are computational methods integrated into mechanistic studies of this compound?
Advanced:
- MD Simulations: GROMACS or AMBER simulate ligand-receptor dynamics over µs timescales to predict residence time.
- QM/MM Calculations: Elucidate reaction mechanisms (e.g., covalent inhibition by sulfonyl groups) at the electronic level .
What are the best practices for handling and storing this compound to ensure stability?
Basic:
Store lyophilized solids at -20°C under argon. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via HPLC-UV at 254 nm .
Advanced:
Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products. LC-MS/MS characterizes oxidative or hydrolytic byproducts .
Table 1: Key Physicochemical and Biological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
